molecular formula C13H16BrN3O2 B359170 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid CAS No. 676348-39-3

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

Cat. No.: B359170
CAS No.: 676348-39-3
M. Wt: 326.19g/mol
InChI Key: ODVKAFUIFXUNTK-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H16BrN3O2 and a molecular weight of 326.19 g/mol . This compound features a unique structure combining a brominated triazole ring with an adamantane carboxylic acid moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole with bromine to form 3-bromo-1H-1,2,4-triazole. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the adamantane moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is unique due to its combination of a brominated triazole ring and an adamantane carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKAFUIFXUNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140369
Record name 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-39-3
Record name 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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